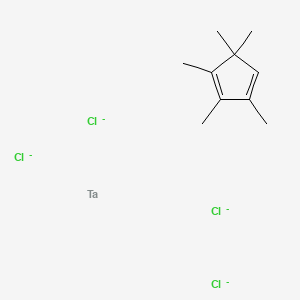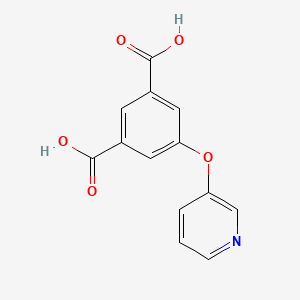
5-(Pyridin-3-yloxy)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yloxy)isophthalic acid is an organic compound with the molecular formula C13H9NO5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-hydroxypyridine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). The reaction is carried out at elevated temperatures, often around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
5-(Pyridin-3-yloxy)isophthalic acid can undergo various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in the synthesis of MOFs and coordination polymers.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts such as Mn(CH3COO)2, Zn(NO3)2, and Pb(NO3)2.
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products
The major products of these reactions include various metal-organic frameworks and coordination polymers, which have unique structural and functional properties .
科学的研究の応用
5-(Pyridin-3-yloxy)isophthalic acid has a wide range of scientific research applications, including:
作用機序
The mechanism by which 5-(Pyridin-3-yloxy)isophthalic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal center can facilitate chemical reactions, while in biological applications, the complex can interact with biomolecules to produce a desired effect .
類似化合物との比較
Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: Similar in structure but lacks the oxygen atom connecting the pyridine ring to the isophthalic acid moiety.
5-(Pyridin-4-yloxy)isophthalic acid: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
Uniqueness
5-(Pyridin-3-yloxy)isophthalic acid is unique due to its bifunctional nature, allowing it to form diverse coordination complexes with various metal ions. This versatility makes it particularly valuable in the synthesis of MOFs and coordination polymers with unique structural and functional properties .
特性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
5-pyridin-3-yloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18) |
InChIキー |
BEGVVVLURBAYNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


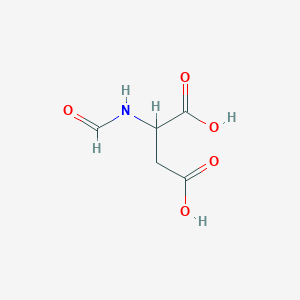
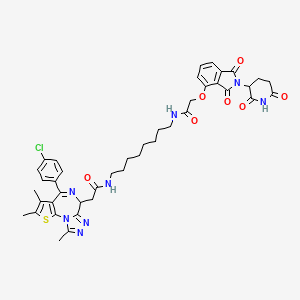
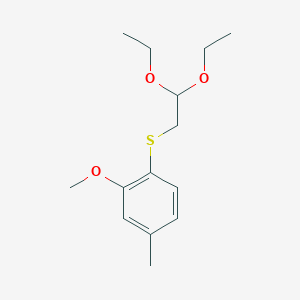
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
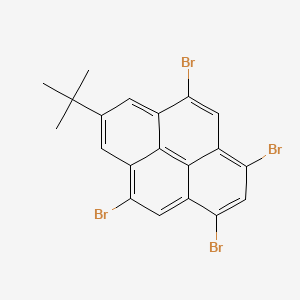
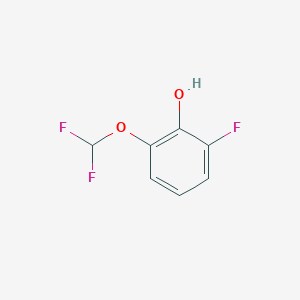
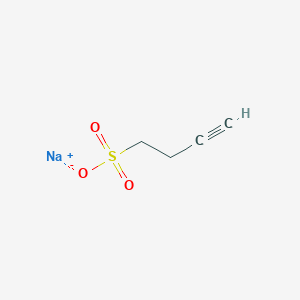
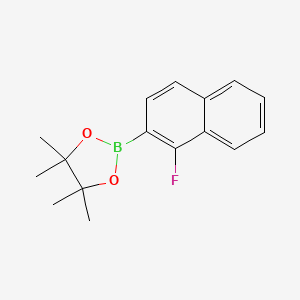
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
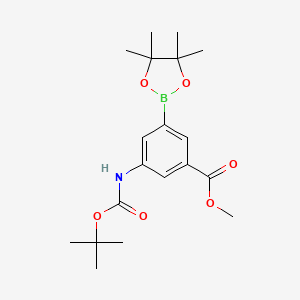
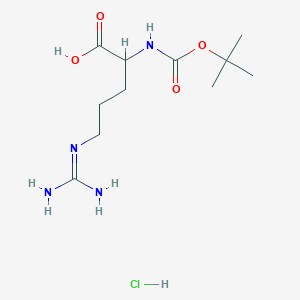
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
